

# A Spectroscopic Showdown: Unmasking the Isomers of 1,1-Diethoxybutane

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## Compound of Interest

Compound Name: **1,1-Diethoxybutane**

Cat. No.: **B1585066**

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A comprehensive spectroscopic comparison of **1,1-diethoxybutane** and its structural isomers—1,2-diethoxybutane, 2,2-diethoxybutane, and 2,3-diethoxybutane—reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for unequivocal identification and characterization. This guide delves into the comparative analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural variations among these isomers, all sharing the molecular formula  $\text{C}_8\text{H}_{18}\text{O}_2$ , lead to significant differences in their spectroscopic profiles. These differences are paramount for quality control, reaction monitoring, and the development of new chemical entities where precise structural confirmation is non-negotiable.

## At a Glance: Spectroscopic Data Summary

To facilitate a clear and direct comparison, the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry for **1,1-diethoxybutane** and its isomers are summarized in the tables below.

## $^1\text{H}$ NMR Spectral Data

Compound Name	Chemical Shift ( $\delta$ ) ppm & Multiplicity
1,1-Diethoxybutane	~4.4 (t), 3.5 (q), 3.4 (q), 1.5 (m), 1.3 (m), 1.1 (t), 0.9 (t)
1,2-Diethoxybutane	~3.5-3.3 (m), 1.5 (m), 1.1 (t), 0.9 (t)
2,2-Diethoxybutane	~3.4 (q), 1.6 (q), 1.2 (s), 1.1 (t), 0.8 (t)
2,3-Diethoxybutane	~3.4 (m), 1.1 (d), 1.1 (t)

## <sup>13</sup>C NMR Spectral Data

Compound Name	Chemical Shift ( $\delta$ ) ppm
1,1-Diethoxybutane	~101, 60, 36, 19, 15, 14
1,2-Diethoxybutane	~78, 72, 67, 24, 16, 11
2,2-Diethoxybutane	~101, 58, 26, 15, 8, 8
2,3-Diethoxybutane	~78, 65, 19, 16

## FT-IR Spectral Data (Key Peaks)

Compound Name	Wavenumber ( $\text{cm}^{-1}$ ) & Functional Group
1,1-Diethoxybutane	~2960 (C-H stretch), ~1120, 1060 (C-O stretch)
1,2-Diethoxybutane	~2970 (C-H stretch), ~1110 (C-O stretch)
2,2-Diethoxybutane	~2970 (C-H stretch), ~1120, 1060 (C-O stretch)
2,3-Diethoxybutane	~2970 (C-H stretch), ~1100 (C-O stretch)

## Mass Spectrometry Data

Compound Name	Key Fragment Ions (m/z)
1,1-Diethoxybutane	103 (base peak), 75, 47
1,2-Diethoxybutane	59 (base peak), 45, 72
2,2-Diethoxybutane	117, 89, 59
2,3-Diethoxybutane	73 (base peak), 45

## Experimental Methodologies

The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For  $^1\text{H}$  NMR, a standard pulse sequence was utilized with a relaxation delay of 1 second and 16 scans. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was employed with a relaxation delay of 2 seconds and 1024 scans.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

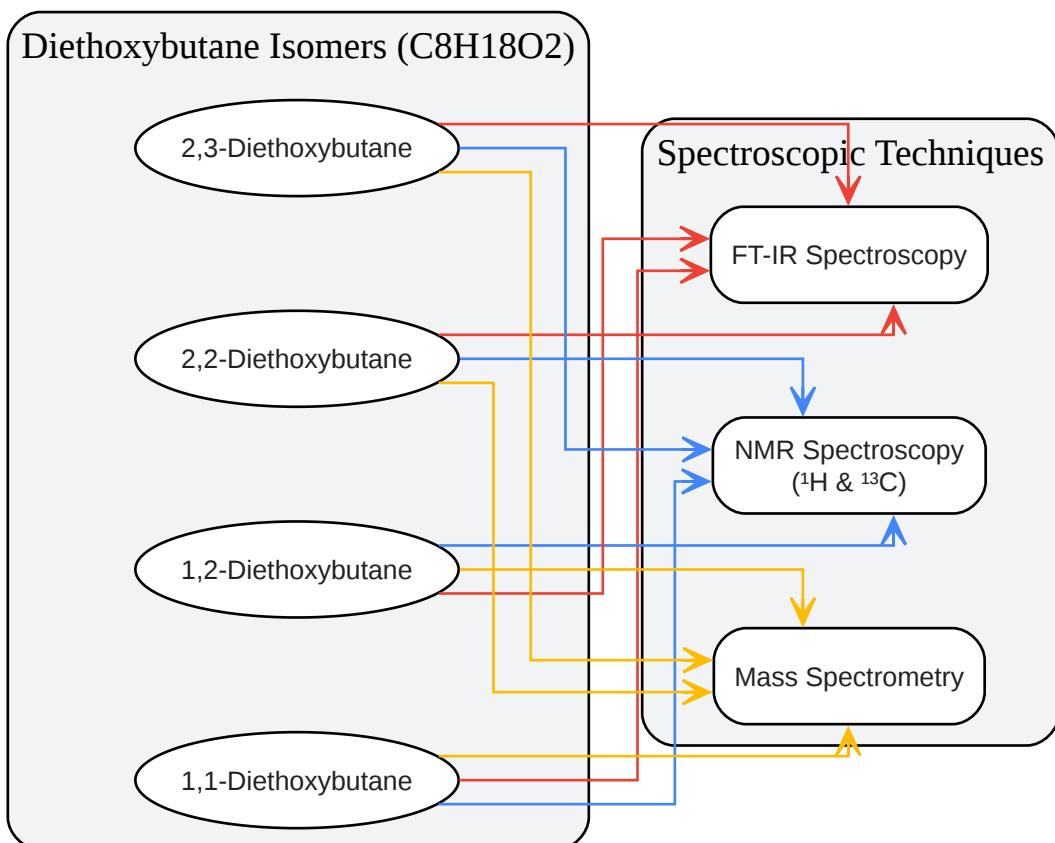
FT-IR spectra were recorded using a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples. A small drop of the neat liquid was placed on the ATR crystal. Spectra were collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$  and an average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

### Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced via a heated injection port into a capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge ratio (m/z) range of 40-400 amu.

# Visualizing the Isomeric Relationships and Analytical Workflow

The following diagram illustrates the structural relationship between **1,1-diethoxybutane** and its isomers, and the spectroscopic techniques employed for their comparative analysis.



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